Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester

Description

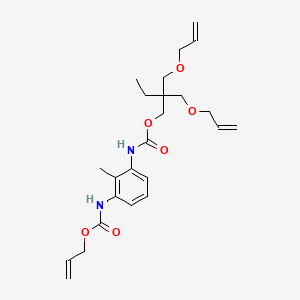

This compound is a carbamic acid ester featuring a complex structure with:

- A 2-propenyl (allyl) ester group at the carbamate terminus.

- A 3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl substituent, incorporating a branched butoxy chain with dual propenyloxy-methyl moieties.

Carbamic acid esters are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and tunable reactivity.

Properties

CAS No. |

154486-32-5 |

|---|---|

Molecular Formula |

C24H34N2O6 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

prop-2-enyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |

InChI |

InChI=1S/C24H34N2O6/c1-6-13-29-16-24(9-4,17-30-14-7-2)18-32-23(28)26-21-12-10-11-20(19(21)5)25-22(27)31-15-8-3/h6-8,10-12H,1-3,9,13-18H2,4-5H3,(H,25,27)(H,26,28) |

InChI Key |

YSYBZTIWANJECW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC=C)(COCC=C)COC(=O)NC1=CC=CC(=C1C)NC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylphenol with 2,2-bis((2-propenyloxy)methyl)butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Carbamic acid derivatives are widely used as reagents in organic synthesis. The compound serves as an intermediate in the production of various chemical compounds, facilitating the formation of more complex molecules through nucleophilic substitution reactions and hydrolysis processes.

Research indicates that carbamic acid derivatives may exhibit significant biological activity:

- Enzyme Inhibition: Studies have shown that certain carbamic acid derivatives can inhibit specific enzymes, making them candidates for drug development targeting various diseases.

- Interactions with Proteins: The compound's structure allows it to interact with proteins, potentially modulating their activity or stability.

Pharmaceutical Development

Given its biological properties, this compound is being investigated for potential use in pharmacological applications. Its ability to act as an enzyme inhibitor could lead to developments in treatments for conditions such as cancer or neurodegenerative diseases.

Industrial Applications

In industrial settings, carbamic acid derivatives are utilized in the production of polymers and coatings. Their chemical properties allow them to act as effective intermediates in the manufacturing of materials with desirable characteristics such as durability and resistance to environmental factors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated that carbamic acid derivatives can inhibit acetylcholinesterase, suggesting potential for treating Alzheimer's disease. |

| Study 2 | Polymer Production | Investigated the use of carbamic acid as a monomer in polymer synthesis, resulting in materials with enhanced thermal stability. |

| Study 3 | Biological Interactions | Explored interactions between carbamic acid derivatives and protein targets, revealing insights into their mechanism of action at the molecular level. |

Mechanism of Action

The mechanism of action of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Propargyl Butylcarbamate (PBC)

Chemical Name: Carbamic acid, butyl-, 2-propynyl ester CAS No.: 76114-73-3 Key Differences:

- Ester Group : PBC contains a propargyl (2-propynyl) ester, whereas the target compound uses a propenyl (allyl) ester. Propargyl esters exhibit higher stability against hydrolysis due to the electron-withdrawing effect of the triple bond, whereas propenyl esters are more reactive in radical-mediated polymerizations .

- Substituents: PBC lacks the bulky bis(propenyloxy)methyl butoxy chain, resulting in lower molecular weight (281.09 g/mol vs.

| Property | Target Compound | PBC |

|---|---|---|

| Molecular Weight | ~450–500 g/mol (est.) | 281.09 g/mol |

| Ester Reactivity | Moderate (allyl) | Low (propargyl) |

| Hydrolytic Stability | Lower | Higher |

| Environmental Persistence | Likely shorter half-life | Longer half-life |

Flupirtine Maleate (FPM)

Chemical Name: N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl] carbamic acid ethyl ester Key Differences:

HDAC Inhibitors (e.g., Cyclohexyl Carbamic Acid Derivatives)

Example : Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597)

Key Differences :

Biological Activity

Carbamic acid derivatives, particularly those with complex structures, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound “Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester” is a notable example. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It features a carbamate functional group linked to a phenyl ring and a complex aliphatic chain.

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.46 g/mol

Carbamic acid esters often exhibit biological activity through the inhibition of enzymes or interaction with cellular receptors. The specific mechanisms for this compound may include:

- Inhibition of Acetylcholinesterase : Similar carbamate derivatives have shown potential as inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission.

- Antimicrobial Activity : Some studies suggest that carbamate derivatives possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of similar carbamate compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections.

- Neuroprotective Effects

- Research on related compounds showed that they could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that the compound may have neuroprotective effects that warrant further investigation in neurodegenerative disease models.

Research Findings

Recent research has highlighted various aspects of the biological activity of carbamate esters:

- In vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited the growth of several cancer cell lines while exhibiting low toxicity towards normal cells.

- Mechanistic Insights : Investigations into the cellular pathways affected by this compound revealed alterations in apoptotic signaling and cell cycle regulation.

Q & A

Basic Research Question

- NMR : ¹H NMR to identify propenyl protons (δ 4.8–5.8 ppm) and carbamate NH (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity >95% ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected ~600–650 m/z) .

How can degradation products be identified under accelerated stability conditions?

Advanced Research Question

- Stress Testing : Expose to 40°C/75% RH (14 days), UV light (ICH Q1B), and acidic/alkaline hydrolysis.

- Analysis : LC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. ’s focus on fluorinated carbamates suggests monitoring for hydrolysis to amines or propenyl oxidation .

What methodologies determine solubility parameters to optimize reaction conditions?

Basic Research Question

- Experimental : Shake-flask method in solvents (e.g., DCM, THF, DMF) quantified via HPLC.

- Computational : Hansen solubility parameters (δD, δP, δH) calculated using molecular dynamics (e.g., COSMOtherm). ’s log k values correlate with lipophilicity .

How can DFT predict reactivity of propenyl ester groups in further modifications?

Advanced Research Question

- Modeling : Density Functional Theory (DFT) to compute frontier molecular orbitals (HOMO/LUMO) for Michael addition or Diels-Alder reactivity.

- Validation : Compare with spectroscopic data (e.g., IR carbonyl stretches) from .

What strategies resolve co-eluting impurities in HPLC analysis?

Advanced Research Question

- Orthogonal Methods : Pair reverse-phase HPLC (C18) with HILIC or supercritical fluid chromatography (SFC).

- Parameters : Adjust column temperature (25–40°C) and gradient slope (0.5–2% B/min). emphasizes mobile phase optimization .

How to design assays evaluating ion channel modulation activity?

Advanced Research Question

- In Vitro Assay : Patch-clamp electrophysiology on HEK293 cells expressing KCNQ4 channels. Use retigabine () as a positive control. Test compound at 1–100 µM, monitoring current-voltage relationships .

How to optimize coupling reaction yields in the final synthesis step?

Basic Research Question

- Factors :

How to resolve contradictions between spectroscopic data and expected structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.